Methyl 5-fluoro-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

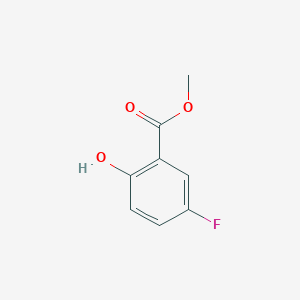

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHBWVVOJLVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382493 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-92-4 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate (CAS: 391-92-4)

Introduction: Unveiling a Versatile Fluorinated Building Block

Methyl 5-fluoro-2-hydroxybenzoate, registered under CAS number 391-92-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] As a derivative of salicylic acid, it integrates three key functional groups onto a benzene ring: a hydroxyl group, a methyl ester, and a fluorine atom. This unique combination imparts a desirable balance of reactivity, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the fluorine atom is particularly noteworthy; its high electronegativity can profoundly influence the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, and can modulate the biological activity of derivative molecules.[1] This guide offers a comprehensive technical overview of this compound, delving into its properties, synthesis, applications, and handling protocols to support its effective use in research and development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are paramount for its application in synthesis and formulation. This compound is typically a pale yellow or off-white low melting solid at room temperature.[2] Its structural and physical characteristics are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 391-92-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇FO₃ | [1][3][4][5] |

| Molecular Weight | 170.14 g/mol | [2][4][5][6] |

| Appearance | Off-white to faint yellow crystals or low melting solid | [1][2] |

| Melting Point | 30-34 °C | [2] |

| Boiling Point | 50 °C at 0.15 mm Hg | [2] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |

| Flash Point | 105 °C | [2] |

| pKa (Predicted) | 9.77 ± 0.18 | [2] |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol | [1][6] |

| InChI | InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | [1][5][6] |

| SMILES | COC(=O)C1=C(C=CC(=C1)F)O | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and quality assessment of chemical compounds. While a comprehensive set of publicly available spectra for this specific compound is limited, its profile can be reliably predicted based on its functional groups and data from analogous structures like methyl salicylate.

-

Mass Spectrometry (MS): The parent molecular ion peak [M]⁺ would be observed at an m/z of 170.0379.[6] High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted adducts include [M+H]⁺ at 171.04520 and [M+Na]⁺ at 193.02714.[7] Key fragmentation would likely involve the loss of the methoxy group (•OCH₃, m/z 31) or the entire methoxycarbonyl group (•COOCH₃, m/z 59).

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear signature of the compound's functional groups. Key absorption bands would include a broad peak around 3100-3500 cm⁻¹ for the phenolic O-H stretch, a sharp, strong peak around 1680-1720 cm⁻¹ for the ester C=O carbonyl stretch, and absorptions in the 1200-1300 cm⁻¹ region for the C-O ester stretch.[8] The C-F bond stretch would appear in the 1000-1400 cm⁻¹ range, and aromatic C-H stretches would be visible just above 3000 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The phenolic proton (-OH) would be a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons would appear in the 6.8-7.8 ppm region, showing complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The ester carbonyl carbon would be the most downfield, typically >165 ppm. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester would be found upfield, around 52 ppm.

-

Synthesis and Reactivity

Synthetic Pathway: Esterification

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-fluorosalicylic acid, with methanol.[9] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction: 5-Fluorosalicylic Acid + Methanol ⇌ this compound + Water

The causality behind this choice is clear: both starting materials are commercially available and the reaction conditions are straightforward, typically requiring a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) and heat to drive the equilibrium towards the product.[10]

Caption: Fischer esterification of 5-fluorosalicylic acid.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions.

-

Methyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted to other esters (transesterification) or amides.

-

Fluorinated Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the ester is a deactivating meta-director. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further substitutions.

Applications in Research and Development

This compound serves primarily as a fluorinated organic building block for synthesizing high-value molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of fluorine can enhance efficacy, metabolic stability, and binding affinity.[1][11]

Key documented applications include:

-

Oncology Research: It has been utilized as a key intermediate in the synthesis of a class of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.

-

Immunology and Cancer Treatment: The compound is a precursor for the synthesis of bridged bicyclic heterocycles that act as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for treating non-Hodgkin's lymphoma.

The strategic placement of the fluorine atom makes this molecule an attractive starting point for creating libraries of novel compounds for drug discovery screening.

Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as an irritant.

Table 2: GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |

Handling and Storage Protocol:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12][13] Avoid ingestion and inhalation.[13] Minimize dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][3] Keep away from strong oxidizing agents and strong bases.[13]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and quality control of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluorosalicylic acid (1.0 eq).

-

Solvent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) to serve as both reactant and solvent.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Protocol 2).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Workflow for synthesis and purification.

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

This protocol ensures the validation of reaction completion and product purity.

-

Plate Preparation: Use silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

-

Spotting: Dissolve small aliquots of the starting material (5-fluorosalicylic acid) and the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate baseline.

-

Development: Place the plate in a developing chamber saturated with the mobile phase.

-

Visualization: After the solvent front nears the top, remove the plate and visualize the spots under UV light (254 nm). The starting acid and the product ester should have different Rf values (the ester, being less polar, will have a higher Rf).

-

Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. A single spot for the purified product suggests high purity.

Conclusion

This compound (CAS 391-92-4) is a strategically valuable chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible yet powerful tool for chemists. Its proven application in the development of targeted cancer therapies underscores its importance in modern drug discovery. By understanding its core characteristics and employing robust handling and synthetic protocols, researchers can effectively leverage this fluorinated building block to advance the synthesis of novel and impactful molecules.

References

- 1. CAS 391-92-4: this compound [cymitquimica.com]

- 2. This compound , 98% , 391-92-4 - CookeChem [cookechem.com]

- 3. This compound,391-92-4, CasNo.391-92-4 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 4. 391-92-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | CAS: 391-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound | 391-92-4 [chemicalbook.com]

- 10. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. durhamtech.edu [durhamtech.edu]

- 13. fishersci.com [fishersci.com]

"Methyl 5-fluoro-2-hydroxybenzoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis protocols, and its significant applications, particularly in the development of targeted cancer therapies. The content is structured to offer not just data, but actionable insights grounded in established scientific principles.

Core Molecular Profile

This compound is a fluorinated organic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, incorporating a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides a unique combination of chemical reactivity and physicochemical properties that are highly advantageous in drug design.

Chemical Structure and Identifiers

The unique arrangement of functional groups on the aromatic ring dictates the reactivity and potential interactions of this compound in biological systems.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below. These parameters are critical for designing reaction conditions and for understanding the compound's behavior in various analytical and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C8H7FO3 | [2][3][4][5][6] |

| Molecular Weight | 170.14 g/mol | [2][3][4] |

| CAS Number | 391-92-4 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol | [2][7] |

| Melting Point | 30-34 °C | [7] |

| Boiling Point | 50 °C @ 0.15 mmHg | [7] |

| Appearance | White solid | [8] |

| InChI Key | DGHBWVVOJLVMFF-UHFFFAOYSA-N | [2][3] |

Synthesis Protocol: Esterification of 5-Fluorosalicylic Acid

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 5-fluorosalicylic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and high yield.

Rationale for Method Selection

Fischer esterification is selected for its operational simplicity, use of readily available and inexpensive reagents (methanol and a strong acid catalyst), and straightforward workup procedure. The use of an excess of methanol can drive the equilibrium towards the product, ensuring a high conversion rate.

Detailed Experimental Workflow

The following protocol is a standard procedure for this synthesis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluorosalicylic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise.[8]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain high-purity this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] this compound is a prime example of a fluorinated building block that has been instrumental in the development of novel therapeutics.

Role as a Key Intermediate in Cancer Therapy

This compound has been utilized in the synthesis of potent inhibitors for various cancer-related targets.

-

ALK Inhibitors: It is a documented precursor in the synthesis of a class of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer.

-

BTK Inhibitors: This compound has also been employed in the synthesis of bridged bicyclic heterocycles that act as Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of non-Hodgkin's lymphoma. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.

-

PARP Inhibitors: While not a direct precursor in the provided examples, the structural motifs present in this compound are relevant to the design of other targeted therapies, such as Poly(ADP-ribose) Polymerase (PARP) inhibitors like Talazoparib.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and proven utility in the creation of targeted therapies for cancer make it a compound of significant interest to medicinal chemists and researchers. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | 391-92-4 [chemicalbook.com]

- 2. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 391-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 391-92-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemcd.com [chemcd.com]

- 6. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 391-92-4 [amp.chemicalbook.com]

- 8. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of Methyl 5-fluoro-2-hydroxybenzoate: A Technical Guide for Researchers

Introduction

Methyl 5-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including the aromatic ring, hydroxyl and ester functional groups, and the strategically placed fluorine atom, impart unique physicochemical properties that are leveraged in the design of novel therapeutic agents and advanced materials. A thorough understanding of its molecular architecture is paramount for its effective application, and this is where spectroscopic techniques prove indispensable. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Correlation

The nuanced interplay of the various functional groups within this compound gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the data from ¹H NMR, ¹³C NMR, FT-IR, and MS, providing a comprehensive understanding of how each technique elucidates a different facet of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of the fluorine atom adds a layer of complexity and informational richness due to spin-spin coupling.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for general-purpose NMR, while DMSO-d₆ can be useful for observing exchangeable protons like the hydroxyl proton.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To ensure field homogeneity, the sample height should be at least 4 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to the deuterated solvent to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The coupling of the aromatic protons to the fluorine atom provides key structural information.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~10.5 | Singlet (broad) | - | -OH |

| 2 | ~7.5 | Doublet of doublets | J(H,F) ≈ 8.0, J(H,H) ≈ 3.0 | H-6 |

| 3 | ~7.2 | Doublet of doublets | J(H,H) ≈ 9.0, J(H,F) ≈ 3.0 | H-3 |

| 4 | ~7.1 | Triplet of doublets | J(H,H) ≈ 9.0, J(H,F) ≈ 8.0 | H-4 |

| 5 | ~3.9 | Singlet | - | -OCH₃ |

Expert Insights:

-

The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group of the ester. This deshielding effect is a hallmark of salicylate-type structures.[1][2] The broadness of this peak is due to chemical exchange.

-

The aromatic region displays a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of the H-F coupling constants is dependent on the number of bonds separating the two nuclei. Typically, ³J(H,F) (ortho) is larger than ⁴J(H,F) (meta).

-

The methyl ester protons (~3.9 ppm) appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The fluorine atom significantly influences the chemical shifts of the carbon atoms in its vicinity and introduces C-F coupling.

| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 1 | ~170 | Singlet | - | C=O (ester) |

| 2 | ~158 | Doublet | ¹J(C,F) ≈ 240 | C-5 |

| 3 | ~155 | Singlet | - | C-2 |

| 4 | ~120 | Doublet | ²J(C,F) ≈ 25 | C-4 |

| 5 | ~118 | Doublet | ²J(C,F) ≈ 20 | C-6 |

| 6 | ~115 | Doublet | ³J(C,F) ≈ 8 | C-3 |

| 7 | ~112 | Singlet | - | C-1 |

| 8 | ~52 | Singlet | - | -OCH₃ |

Expert Insights:

-

The C-5 carbon , directly attached to the fluorine atom, exhibits a large one-bond coupling constant (¹J(C,F) ≈ 240 Hz ). This is a characteristic feature of C-F bonds and serves as a definitive assignment.

-

The carbons ortho (C-4 and C-6 ) and meta (C-3 ) to the fluorine atom show smaller two-bond (²J(C,F) ) and three-bond (³J(C,F) ) couplings, respectively. The magnitudes of these couplings provide further confirmation of the fluorine's position.

-

The carbonyl carbon (~170 ppm) and the methyl carbon (~52 ppm) are typically unaffected by C-F coupling at this distance and appear as singlets.

Caption: Structural assignments for NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a convenient method for analyzing solid and liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3200 | Broad, Strong | O-H stretch | Phenolic -OH (intramolecular H-bonded) |

| ~3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium | C-H stretch | Methyl C-H |

| ~1680 | Strong, Sharp | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester C-O and Phenolic C-O |

| ~1150 | Strong | C-F stretch | Aryl-F |

Expert Insights:

-

The broad and intense O-H stretching band around 3200 cm⁻¹ is a direct consequence of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl group.[2] This is a significantly lower frequency compared to a "free" hydroxyl group, indicating a strong hydrogen bond.

-

The sharp and strong absorption at ~1680 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch . Its position is also influenced by the hydrogen bonding and conjugation with the aromatic ring.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region is typical for the C=C stretching vibrations of the aromatic ring.

-

The strong absorption around 1150 cm⁻¹ can be attributed to the C-F stretching vibration , a key indicator of the fluorine substituent.

Caption: Correlation of key IR absorptions to functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules.

-

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Mass Spectrum Data and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion | Neutral Loss |

| 170 | High | [C₈H₇FO₃]⁺• | - (Molecular Ion) |

| 139 | Moderate | [C₇H₄FO₂]⁺ | -OCH₃ |

| 111 | Moderate | [C₆H₄FO]⁺ | -COOCH₃ |

| 95 | Low | [C₅H₂FO]⁺ | -OCH₃, -CO |

Expert Insights:

-

The molecular ion peak (M⁺•) at m/z 170 corresponds to the molecular weight of this compound (C₈H₇FO₃), confirming the compound's identity.[3]

-

A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃) , leading to the formation of an acylium ion. In this case, it would result in a peak at m/z 139 .

-

Another significant fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃) , which would produce a fragment at m/z 111 .

-

Subsequent loss of carbon monoxide (CO) from fragment ions is also a possibility, leading to smaller fragments.

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and electronic environment of the atoms within the molecule, with the fluorine atom providing valuable coupling information. FT-IR spectroscopy confirms the presence of the key functional groups, particularly the intramolecularly hydrogen-bonded hydroxyl group and the ester carbonyl. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic data set serves as a crucial reference for researchers working with this important compound, ensuring its correct identification and facilitating its application in drug development and materials science.

References

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Methyl 5-fluoro-2-hydroxybenzoate

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoro-2-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to offer a foundational understanding of the compound's physicochemical properties, a theoretical framework for predicting its solubility, and a detailed experimental protocol for quantitative determination.

This compound (CAS No: 391-92-4) is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a key building block in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceutical agents.[1] Understanding its solubility in organic solvents is paramount for several critical applications:

-

Reaction Chemistry: Optimizing reaction conditions, ensuring homogeneity, and influencing reaction rates.

-

Purification: Developing effective crystallization and chromatographic separation processes.

-

Formulation Development: Creating stable and effective solutions for drug delivery and other applications.

This guide provides the theoretical and practical framework necessary to predict, determine, and utilize the solubility of this compound effectively.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, stating that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[2][3][4][5]

Key Molecular Features of this compound:

-

Molecular Formula: C₈H₇FO₃[6]

-

Molecular Weight: 170.14 g/mol [6]

-

Structure: The molecule contains a benzene ring, a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a fluorine (-F) atom.

-

Polarity: The presence of the hydroxyl, ester, and fluorine groups introduces significant polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

-

Physical State: Low melting solid, with a melting point between 30-34 °C.[7]

Predicted Solubility Behavior:

Based on its structure, we can predict its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules, leading to favorable solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): Good to high solubility is expected. These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions with the polar ester and C-F bonds.

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected. The significant polarity of the functional groups will result in strong solute-solute interactions that are not easily overcome by the weak van der Waals forces offered by non-polar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Toluene): Moderate solubility is predicted. The aromatic ring of the solute will have some affinity for aromatic solvents like toluene, but the polar functional groups will limit miscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol outlines the necessary steps for accurate measurement.

Core Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into several vials (e.g., 20 mL glass scintillation vials). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

The concentration of the dissolved solid can be determined by several methods. A common and straightforward method is gravimetric analysis:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Once a constant weight is achieved, weigh the vial containing the dry residue.

-

The mass of the dissolved solute can be calculated by subtracting the initial vial weight.

-

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent used in mL)

-

Alternatively, using the mass of the solution:

-

Solubility ( g/100 g solvent) = [Mass of residue / (Mass of filtered solution - Mass of residue)] x 100

-

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of solubility.

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

| Organic Solvent | Solvent Class | Temperature (°C) | Observed Solubility (mg/mL) | Observed Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Dichloromethane | Chlorinated | 25 | ||

| Toluene | Aromatic | 25 | ||

| n-Hexane | Non-Polar | 25 |

Safety and Handling Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Handling:

Always consult the most recent Safety Data Sheet (SDS) for the compound before commencing any experimental work.

References

- 1. This compound | 391-92-4 [chemicalbook.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 391-92-4 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Methyl 5-fluoro-2-hydroxybenzoate: From Hazard Assessment to Emergency Response

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-2-hydroxybenzoate

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This compound, a key fluorinated organic building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, field-tested perspective on the causality behind safety protocols. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 5-fluorosalicylate, 5-Fluoro-2-hydroxy-benzoic acid methyl ester | [2] |

| CAS Number | 391-92-4 | [2] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Physical State | Solid, Powder | [3] |

| Melting Point | 30-34 °C | |

| Boiling Point | 50 °C @ 0.15 mmHg | |

| Flash Point | 105 °C |

The relatively low melting point indicates that this solid can easily melt, potentially increasing the surface area for exposure. The high flash point suggests it is not highly flammable under standard laboratory conditions, but it is still a combustible solid.

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding the specifics of this classification is critical for preventing exposure and responding effectively if an incident occurs.

| Hazard Class | GHS Category | Hazard Statement | Causality and Implication for Researchers |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound can cause inflammation, redness, and discomfort upon contact with the skin. This necessitates the consistent use of appropriate chemical-resistant gloves. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes can lead to significant irritation, pain, and potential damage. This underscores the mandatory use of safety goggles with side shields. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the powder or dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood. |

The "Warning" signal word associated with this compound indicates a moderate hazard level.[2] While not acutely toxic, the irritant properties can cause significant discomfort and disrupt research activities if proper precautions are not taken.

Risk Mitigation: Core Safe Handling Protocols

The following protocols are designed to minimize the risk of exposure. The causality behind each step is explained to foster a deeper understanding of the safety measures.

3.1. Engineering Controls: The First Line of Defense

-

Protocol: Always handle this compound within a certified chemical fume hood.

-

Causality: A fume hood provides primary containment, preventing the inhalation of airborne particles and protecting the researcher from respiratory irritation (H335).[2][4] It also provides a physical barrier in case of accidental splashes. Ensure the sash is kept at the lowest practical height.

-

Protocol: Ensure a safety shower and eyewash station are readily accessible and have been tested within the last month.[4][5]

-

Causality: In the event of significant skin or eye contact, immediate and copious rinsing with water is the most effective first aid measure.[3][4] Accessibility and functionality are non-negotiable.

3.2. Administrative and Procedural Controls

-

Protocol: Avoid creating dust when handling the solid. If possible, use a spatula to gently transfer the material.

-

Causality: Minimizing dust formation directly reduces the risk of inhalation and respiratory tract irritation (H335).[2][3]

-

Protocol: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]

-

Causality: This simple step prevents accidental ingestion and cross-contamination of personal items or other work areas.

-

Protocol: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4]

-

Causality: This prevents the primary route of accidental ingestion.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential, but it is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on correct selection and use.

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid skin contact.[3][4]

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[6] Long pants and closed-toe shoes are also mandatory to protect the skin.[6]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if significant dust is generated, a NIOSH-approved respirator is required. Respirator use requires prior medical evaluation and fit-testing.[6]

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed to prevent moisture absorption and contamination.[3][4] The storage area should be secure, ideally in a locked cabinet.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

-

Causality: Strong oxidizing agents can cause vigorous, potentially explosive reactions with organic materials. Strong bases can catalyze hydrolysis of the ester group, leading to degradation of the compound.

Emergency Procedures: A Plan for When Things Go Wrong

A clear, rehearsed emergency plan is the hallmark of a trustworthy safety system.

6.1. Accidental Release / Spill

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, prevent further spread. For a solid spill, gently sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][8] Absorbent, inert material can be used for solutions.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the collected waste according to institutional and local regulations.[4]

6.2. Exposure First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

-

Inhalation: Remove the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Decontamination and Waste Disposal

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Procedure: Place all contaminated waste into a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.

Toxicological Profile

While a comprehensive toxicological profile is not available in the provided search results, the GHS classification points to its primary hazards.[2] It is an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the compound with respect and adhering strictly to the handling protocols outlined in this guide.[8]

References

- 1. This compound | 391-92-4 [chemicalbook.com]

- 2. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. epa.gov [epa.gov]

- 8. fishersci.com [fishersci.com]

Methyl 5-fluoro-2-hydroxybenzoate: A Strategic Starting Material for Complex Synthesis in Drug Discovery and Agrochemicals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks indispensable. Among these, Methyl 5-fluoro-2-hydroxybenzoate has emerged as a particularly versatile and valuable starting material. Its trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom on the aromatic ring, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of complex, high-value molecules.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. This compound is typically an off-white or pale yellow low melting solid.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol | [2] |

| CAS Number | 391-92-4 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Melting Point | 30-34 °C | [1] |

| Boiling Point | 50 °C at 0.15 mmHg | [1] |

| Flash Point | 105 °C | [1] |

Spectroscopic Signature: The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum will characteristically show a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the phenolic hydroxyl proton, and distinct aromatic protons whose splitting patterns are influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR will display signals for the ester carbonyl, the methyl carbon, and six distinct aromatic carbons, with C-F coupling constants providing definitive evidence of the fluorine's position.

-

IR Spectroscopy: Key stretches include a broad O-H band for the hydroxyl group, a sharp C=O stretch for the ester, and C-F and C-O stretches.[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight.[2]

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 5-fluorosalicylic acid.[4] This acid-catalyzed reaction with methanol is efficient and scalable.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 5-fluorosalicylic acid (1.0 eq.) in methanol (approx. 10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Extraction: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Reactivity and Key Synthetic Transformations

The utility of this compound stems from its three distinct reactive sites, allowing for sequential and regioselective modifications.

A. Reactions at the Phenolic Hydroxyl Group

The acidic and nucleophilic nature of the phenolic hydroxyl group makes it a prime site for alkylation and acylation reactions.

A.1. O-Alkylation (Williamson Ether Synthesis) This is a cornerstone reaction for introducing alkyl or aryl-alkyl side chains, which is critical for modulating the pharmacological properties of a lead compound. The reaction proceeds via deprotonation of the phenol to form a more nucleophilic phenoxide, followed by an Sₙ2 reaction with an alkyl halide.

-

Causality: A suitable base (e.g., K₂CO₃, NaH) is required to deprotonate the phenol. The choice of base and solvent (e.g., DMF, Acetone) is critical to ensure sufficient reactivity without promoting side reactions.

Caption: General scheme for O-alkylation.

Protocol: General Procedure for O-Alkylation

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone.

-

Add a base, typically potassium carbonate (1.5-2.0 eq.), and stir the mixture.

-

Add the desired alkyl halide (1.1 eq.) and heat the reaction (e.g., 60-80 °C) until completion as monitored by TLC.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the residue by extraction and column chromatography to obtain the O-alkylated product.

B. Reactions involving the Ester Functional Group

The methyl ester is an electrophilic site amenable to nucleophilic acyl substitution.

B.1. Saponification (Hydrolysis) Hydrolysis of the ester regenerates the corresponding carboxylic acid, 5-fluorosalicylic acid. This is often a necessary step to enable subsequent amide bond formation or other carboxylate-specific reactions.

Protocol: Ester Hydrolysis

-

Dissolve this compound (1.0 eq.) in a mixture of THF and water.[5]

-

Add an excess of a base, such as lithium hydroxide (LiOH·H₂O, 3.0 eq.), at room temperature.[5]

-

Stir the mixture for several hours (e.g., 16 hours) until the ester is fully consumed.[5]

-

Remove the THF under reduced pressure and acidify the aqueous residue with aqueous HCl (e.g., 1.5 N) to a pH of ~3.[5]

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-fluorosalicylic acid.[5]

B.2. Amidation Direct reaction with amines can form the corresponding amide, a common functional group in pharmaceuticals. This can be achieved by heating with an amine or by a two-step process involving hydrolysis to the acid followed by peptide coupling.

Caption: General scheme for amidation.

C. Reactions on the Aromatic Ring

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing and activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to the C3 and C5 positions. However, the C5 position is already occupied by fluorine. Therefore, substitution is strongly favored at the C3 position.

Applications in the Synthesis of Bioactive Molecules

This compound is not merely a versatile chemical; it is a proven building block in the synthesis of high-impact pharmaceutical agents.

-

ALK Inhibitors (Cancer Therapy): It has been successfully employed in the synthesis of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies for certain types of cancer.

-

BTK Inhibitors (Immunology/Oncology): This starting material is also used to construct bridged bicyclic heterocycles that act as Bruton's Tyrosine Kinase (BTK) inhibitors for treating conditions like non-Hodgkin's lymphoma.

-

Agrochemicals: As a fluorinated building block, it is also used in the preparation of advanced agrochemical components where metabolic stability and efficacy are paramount.

The fluorine atom at the 5-position is particularly strategic. It often serves to block a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug candidate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[2] Some sources also indicate it may cause respiratory irritation.[6][7]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][7]

Conclusion

This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its strategically arranged reactive centers—the hydroxyl group, the methyl ester, and the fluorinated aromatic ring—provide chemists with a reliable and versatile platform for constructing complex molecular architectures. Its proven application in the synthesis of targeted cancer therapies highlights its significance and solidifies its role as a key starting material for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of chemical science.

References

- 1. This compound CAS#: 391-92-4 [m.chemicalbook.com]

- 2. This compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 391-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | 391-92-4 [chemicalbook.com]

- 5. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

The Evolving Landscape of Fluorinated Salicylates: A Technical Guide to the Biological Activity of Methyl 5-fluoro-2-hydroxybenzoate Derivatives

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. When applied to the well-established salicylate backbone, these advantages are particularly pronounced, leading to a new generation of derivatives with enhanced potency, metabolic stability, and novel mechanisms of action. This guide provides an in-depth exploration of the biological activities of derivatives of Methyl 5-fluoro-2-hydroxybenzoate, a key intermediate and building block in this exciting field. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

The Core Moiety: this compound

This compound is a fluorinated derivative of salicylic acid, a long-recognized therapeutic agent. The introduction of a fluorine atom at the C-5 position of the benzene ring is a critical modification that significantly influences the molecule's electronic properties and, consequently, its biological interactions. This strategic fluorination can enhance binding affinity to target enzymes and receptors, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make this compound and its parent acid, 5-fluorosalicylic acid, valuable starting materials for the synthesis of a diverse array of biologically active compounds.

Key Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being in the realms of anti-inflammatory, anticancer, and antimicrobial applications.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of salicylates are well-documented, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Fluorination can enhance this inhibitory activity. Furthermore, fluorinated salicylates have been shown to exert neuroprotective effects by modulating inflammatory responses in the central nervous system.

A key mechanism underlying these effects is the downregulation of pro-inflammatory mediators. Studies on related fluorinated salicylates have demonstrated a significant reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). This modulation of inflammatory pathways suggests therapeutic potential in neurodegenerative diseases where inflammation is a key pathological component.

Anticancer Activity

The anticancer potential of 5-fluorosalicylate derivatives is a rapidly emerging area of research. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways.

One promising avenue is the development of 5-fluorosalicylate derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of 5-fluorosalicylic acid have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency of the salicylate scaffold.

A notable example is the activity of 4-Amino-5-fluorosalicylic acid against Mycobacterium tuberculosis, the causative agent of tuberculosis. This derivative has demonstrated a minimum inhibitory concentration (MIC) of ≤3.13 µg/mL, highlighting its potential as a lead compound for the development of new anti-tuberculosis drugs.

Synthesis of Biologically Active Derivatives

The versatile chemical structure of this compound allows for the synthesis of a wide array of derivatives, including amides, esters, hydrazones, and Schiff bases. These modifications are often crucial for tuning the biological activity and pharmacokinetic properties of the parent compound.

Synthesis of Amide Derivatives

Amide derivatives are frequently synthesized to enhance biological activity and improve metabolic stability. A common method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine using a peptide coupling agent.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group, are another important class of derivatives with a wide range of biological activities. They are typically synthesized through the condensation of an aldehyde with a primary amine. For derivatives of this compound, this often involves the initial conversion of the methyl salicylate to the corresponding salicylaldehyde.

Experimental Protocols

The following sections provide standardized protocols for the synthesis of a key intermediate and the evaluation of the biological activity of its derivatives.

Synthesis of 4-Amino-5-fluorosalicylic Acid

This protocol describes the synthesis of a key antimycobacterial derivative starting from its acetylated precursor.

Materials:

-

Methyl 4-acetamido-5-fluorosalicylate

-

20% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

A solution of methyl 4-acetamido-5-fluorosalicylate (1 g, 0.0047 mole) in 20 mL of 20% sodium hydroxide solution is heated under reflux for 2 hours.

-

The reaction mixture is then cooled to room temperature.

-

Concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 2, resulting in the precipitation of the product.

-

The precipitate is collected by filtration and dried to yield 4-Amino-5-fluorosalicylic acid.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compound stock solution

Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions of the test compound across the plate by transferring 100 µL from one well to the next.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).

-

Inoculate each well with 100 µL of the diluted bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR)

The biological activity of salicylate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For 5-fluorosalicylates, several key SAR trends have been observed:

-

Position of Halogen: The presence of a fluorine or chlorine atom at the 5-position (para to the hydroxyl group) is often associated with enhanced biological activity. This is likely due to the electron-withdrawing nature of the halogen, which can influence the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets.

-

Substituents on the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can have a profound impact on activity. Amide derivatives often exhibit improved metabolic stability and can introduce additional hydrogen bonding interactions with target proteins. The specific nature of the amine or alcohol used for derivatization is a critical determinant of the resulting biological activity.

-

Formation of Metal Complexes: The chelation of 5-fluorosalicylate derivatives with transition metals can lead to a significant enhancement of their antimicrobial activity. The metal ion itself can contribute to the biological effect, and the complexation can alter the overall physicochemical properties of the molecule, such as its lipophilicity and ability to penetrate microbial cell membranes.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design.

Inhibition of Inflammatory Pathways

As mentioned, a primary mechanism of the anti-inflammatory action of fluorinated salicylates is the inhibition of the COX enzymes. Additionally, these compounds can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By preventing the activation of NF-κB, these derivatives can suppress the transcription of a wide range of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 5-fluorosalicylate derivatives.

Induction of Apoptosis in Cancer Cells